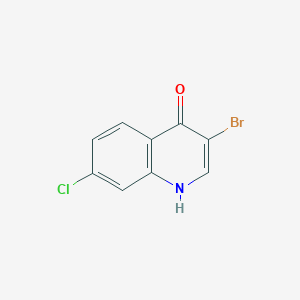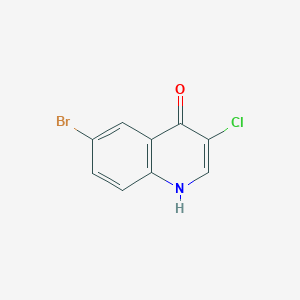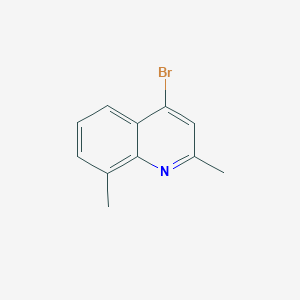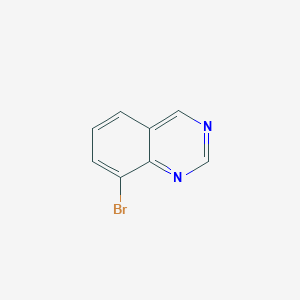
8-溴喹啉
描述
8-Bromoquinazoline is an organic compound with the molecular formula C8H5BrN2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学研究应用
8-Bromoquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
Target of Action
Quinazoline derivatives, a class to which 8-bromoquinazoline belongs, have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . These activities suggest that quinazoline derivatives may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes .
Mode of Action
Quinazoline derivatives are known to act as agonists or antagonists at various receptors, including nicotinic receptors . They can also act as inhibitors of certain enzymes, thereby modulating biochemical pathways .
Biochemical Pathways
Quinazoline derivatives have been reported to modulate various biochemical pathways associated with their pharmacological activities . For instance, some quinazoline derivatives have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell survival and death .
Pharmacokinetics
The pharmacokinetics of drug combinations, which could include 8-bromoquinazoline, can be influenced by factors such as the induction or inhibition of hepatic enzymes responsible for drug metabolism .
Result of Action
Some quinazoline derivatives have been found to exhibit cytotoxic effects against various cancer cell lines . These compounds have demonstrated IC50 values in the micromolar range, indicating their potential as cytotoxic agents .
Action Environment
The action, efficacy, and stability of 8-Bromoquinazoline can be influenced by various environmental factors. These may include the physiological conditions under which the compound is administered, such as the pH and temperature of the body. The compound’s storage conditions, such as being sealed in a dry room at normal temperature, can also affect its stability .
生化分析
Biochemical Properties
8-Bromoquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect cell signaling pathways and has implications in cancer research. Additionally, 8-Bromoquinazoline can bind to DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
8-Bromoquinazoline affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, 8-Bromoquinazoline can induce apoptosis (programmed cell death) by disrupting the function of specific proteins involved in cell survival . It also affects the cell cycle, leading to cell cycle arrest at specific phases, which can inhibit cell proliferation .
Molecular Mechanism
The molecular mechanism of 8-Bromoquinazoline involves its interaction with biomolecules at the molecular level. It binds to tyrosine kinases, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell growth and survival . This inhibition can lead to reduced phosphorylation of target proteins, altering their function and leading to changes in gene expression . Additionally, 8-Bromoquinazoline can intercalate into DNA, disrupting the replication process and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromoquinazoline can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that 8-Bromoquinazoline can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 8-Bromoquinazoline vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
8-Bromoquinazoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions to facilitate excretion . The compound can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, 8-Bromoquinazoline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 8-Bromoquinazoline is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with its target biomolecules . The compound may also be directed to specific subcellular compartments through targeting signals or post-translational modifications . This localization is essential for its ability to modulate cellular processes and exert its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: 8-Bromoquinazoline can be synthesized through several methods. One common approach involves the bromination of quinazoline derivatives. For instance, bromination of 8-hydroxyquinoline can yield 8-bromoquinazoline under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods: Industrial production of 8-bromoquinazoline may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
化学反应分析
Types of Reactions: 8-Bromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can produce quinazoline N-oxides or reduced quinazoline derivatives .
相似化合物的比较
8-Hydroxyquinoline: A precursor in the synthesis of 8-bromoquinazoline, known for its antimicrobial properties.
8-Aminoquinoline: Another derivative with applications in antimalarial drug development.
8-Methoxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness: 8-Bromoquinazoline is unique due to its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This makes it a valuable compound for developing new therapeutic agents and studying biochemical processes .
属性
IUPAC Name |
8-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVYREUIHBIBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592749 | |
| Record name | 8-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-41-4 | |
| Record name | 8-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


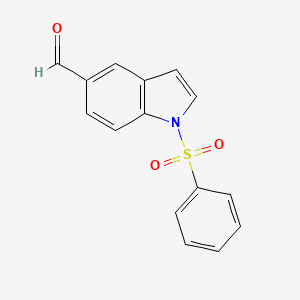
![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)
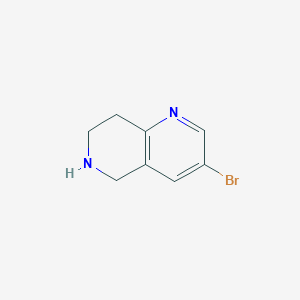
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)


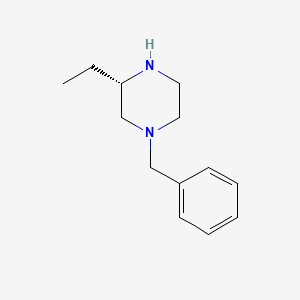
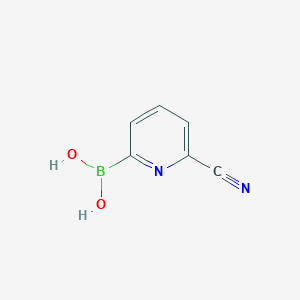

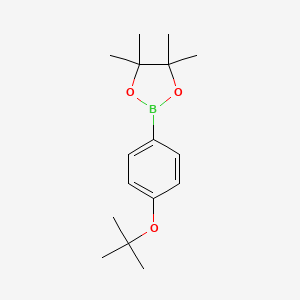
![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)
